3-Hexyne-2,5-diol
Overview
Description
3-Hexyne-2,5-diol: is an organic compound with the molecular formula C6H10O2 . It is an acetylenic diol, meaning it contains both hydroxyl groups and a carbon-carbon triple bond. This compound is known for its use as an intermediate in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
3-Hexyne-2,5-diol (HD) is an acetylenic alcohol primarily used as an intermediate in the synthesis of aroma chemicals . It also serves as a corrosion inhibitor . Therefore, its primary targets are the biochemical pathways involved in aroma production and metal corrosion.
Pharmacokinetics
Its physical properties, such as a melting range of 20 -70 °c and a boiling temperature at 230 °c , suggest that it is a relatively stable compound under normal conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect its physical state and reactivity . Additionally, the presence of other chemicals in the environment can influence its effectiveness as a corrosion inhibitor or its role in aroma chemical synthesis.
Biochemical Analysis
. .
Cellular Effects
Given its role as an intermediate in the synthesis of aroma chemicals and corrosion inhibitors , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
It has been reported that 3-Hexyne-2,5-diol has a melting range of 20 -70 °C and a boiling temperature of 230 °C . This suggests that it is stable under normal laboratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hexyne-2,5-diol can be synthesized through several methods. One common method involves the reaction of acetylene with acetaldehyde in the presence of a catalyst. The reaction typically occurs in an autoclave under controlled temperature and pressure conditions. For example, acetylene and acetaldehyde can be reacted in the presence of an aluminum oxide-supported catalyst at temperatures ranging from 30 to 100 degrees Celsius and pressures of 0.5 to 1.5 MPa .
Industrial Production Methods: The industrial production of this compound often employs the Reppe ethynylation method. This method involves the reaction of acetylene with acetaldehyde in the presence of a catalyst to produce the desired diol. The process is known for its high yield and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: 3-Hexyne-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bond can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halogens.
Major Products Formed:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of hexane or hexene derivatives.
Substitution: Formation of halogenated compounds
Scientific Research Applications
3-Hexyne-2,5-diol has a wide range of applications in scientific research and industry:
Biology: Utilized in the synthesis of biologically active molecules.
Medicine: Employed in the production of pharmaceutical intermediates.
Industry: Used as a brightener in nickel electroplating baths and as a corrosion inhibitor.
Comparison with Similar Compounds
2-Butyne-1,4-diol: Another acetylenic diol with similar reactivity but different structural properties.
2,5-Dimethyl-2,5-hexanediol: A diol with similar hydroxyl functionality but lacking the triple bond.
Uniqueness: 3-Hexyne-2,5-diol is unique due to its combination of hydroxyl groups and a carbon-carbon triple bond, which provides distinct reactivity and versatility in chemical synthesis compared to other diols .
Properties
IUPAC Name |
hex-3-yne-2,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h5-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOWHHULNTXTNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044910 | |
Record name | Hex-3-yne-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 3-Hexyne-2,5-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3031-66-1 | |
Record name | 3-Hexyne-2,5-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3031-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hex-3-yne-2,5-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-HEXYNE-2,5-DIOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hexyne-2,5-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hex-3-yne-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-3-yne-2,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HEX-3-YNE-2,5-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538TMM2U3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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